2,2'-Bipyridine, 4-(4-bromophenyl)-
Overview
Description
2,2’-Bipyridine, 4-(4-bromophenyl)- is an organic compound that belongs to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a single bond, with a bromophenyl group attached to one of the pyridine rings. This compound is of significant interest in coordination chemistry due to its ability to act as a bidentate ligand, forming stable complexes with various metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4-(4-bromophenyl)- typically involves a Suzuki cross-coupling reaction. This reaction can be carried out using two different routes:
Route 1: The reaction between 4’-bromo-2,2’:6’,2’‘-terpyridine and 2,2’-bipyridyl-4-boronic acid.
Route 2: The reaction between 4’-boronatophenyl-2,2’:6’,2’‘-terpyridine and 4-bromo-2,2’-bipyridine.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki cross-coupling reaction is a widely used method in organic synthesis due to its efficiency and ability to form carbon-carbon bonds under mild conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 4-(4-bromophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Coordination Reactions: It acts as a bidentate ligand, forming complexes with transition metals.
Common Reagents and Conditions
Reagents: Common reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions are typically metal complexes, where the 2,2’-Bipyridine, 4-(4-bromophenyl)- acts as a ligand, coordinating to the metal center .
Scientific Research Applications
2,2’-Bipyridine, 4-(4-bromophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 4-(4-bromophenyl)- primarily involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, leading to various effects such as enhanced catalytic activity or changes in luminescence. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A closely related compound that also acts as a bidentate ligand but lacks the bromophenyl group.
4,4’-Bipyridine: Another isomer of bipyridine that forms different coordination complexes due to the position of the nitrogen atoms.
1,10-Phenanthroline: A similar bidentate ligand with a different ring structure, often used in coordination chemistry.
Uniqueness
2,2’-Bipyridine, 4-(4-bromophenyl)- is unique due to the presence of the bromophenyl group, which can participate in additional chemical reactions and provide distinct electronic properties compared to other bipyridine derivatives .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-pyridin-2-ylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-14-6-4-12(5-7-14)13-8-10-19-16(11-13)15-3-1-2-9-18-15/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDFBRNTVIGMBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464542 | |
Record name | 2,2'-Bipyridine, 4-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225669-83-0 | |
Record name | 2,2'-Bipyridine, 4-(4-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.